4-Hydroxyphenyl 4-(decyloxy)benzoate
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Overview
Description
4-Hydroxyphenyl 4-(decyloxy)benzoate is an organic compound with the molecular formula C23H30O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxyphenyl group and a decyloxy group attached to the benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-(decyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-decyloxyphenol. The reaction is catalyzed by an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 4-(decyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
4-Hydroxyphenyl 4-(decyloxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The decyloxy group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl benzoate: Lacks the decyloxy group, resulting in different physical and chemical properties.
4-Decyloxybenzoic acid: Lacks the hydroxyphenyl group, affecting its reactivity and applications
Uniqueness
4-Hydroxyphenyl 4-(decyloxy)benzoate is unique due to the presence of both the hydroxyphenyl and decyloxy groups, which confer distinct properties such as enhanced solubility in organic solvents and potential biological activities. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
(4-hydroxyphenyl) 4-decoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-2-3-4-5-6-7-8-9-18-26-21-14-10-19(11-15-21)23(25)27-22-16-12-20(24)13-17-22/h10-17,24H,2-9,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHRWODBTTZRGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560737 |
Source
|
Record name | 4-Hydroxyphenyl 4-(decyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124249-85-0 |
Source
|
Record name | 4-Hydroxyphenyl 4-(decyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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